molecular formula C27H39N7O9 B561264 Suc-Ala-Ala-Pro-Lys-pNA CAS No. 108929-39-1

Suc-Ala-Ala-Pro-Lys-pNA

Cat. No.: B561264
CAS No.: 108929-39-1
M. Wt: 605.649
InChI Key: SSKJMHLJNHUFHI-USNOLKROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It consists of the amino acids succinyl-alanine-alanine-proline-lysine and a chromogenic p-nitroaniline group.

Biochemical Analysis

Biochemical Properties

Suc-Ala-Ala-Pro-Lys-pNA interacts with wild-type and K188D/D189K trypsins, with Km values of 105 mM and 651 mM respectively . The nature of these interactions involves the cleavage of the peptide bond in the substrate by the enzyme, which is a common mechanism of action for proteases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as trypsin. Trypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides . This process involves binding interactions with the enzyme, changes in the enzyme’s conformation, and potentially changes in gene expression related to the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the rate of substrate hydrolysis, which is the formation of p-nitroaniline, can be measured at 410 nm at pH 7.5

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it interacts with. For instance, it is a part of the metabolic pathway of trypsin, where it serves as a substrate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Lys-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid, lysine, to a solid resin. The subsequent amino acids, proline, alanine, and succinyl-alanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the p-nitroaniline group is introduced at the N-terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Ala-Pro-Lys-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured by its absorbance at 410 nm .

Common Reagents and Conditions

    Proteases: Enzymes such as trypsin and elastase are commonly used to catalyze the hydrolysis of this compound.

    Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer at pH 7.5, containing sodium chloride and dimethyl sulfoxide (DMSO) to maintain enzyme stability and activity.

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is detected by its characteristic yellow color and absorbance at 410 nm .

Scientific Research Applications

Biochemical Research

Key Applications:

  • Enzyme Activity Assays: Suc-Ala-Ala-Pro-Lys-pNA serves as a substrate for proteases such as chymotrypsin, elastase, and cathepsin G. Upon cleavage, it releases p-nitroaniline, which can be quantitatively measured spectrophotometrically, allowing researchers to assess enzyme kinetics and activity levels .
  • Protein Interaction Studies: The compound aids in investigating protein interactions and dynamics within cellular environments, contributing to our understanding of cellular processes and signaling pathways .

Table 1: Enzymes Targeted by this compound

Enzyme Type Function
Alpha-chymotrypsinSerine proteaseCleaves peptide bonds at specific sites
Human leukocyte cathepsin GCysteine proteaseInvolved in immune response and protein degradation
Subtilisin BPN'Serine proteaseUtilized in various industrial applications

Molecular Biology

In molecular biology, this compound is employed to measure the activity of PPIases, which are critical for protein folding and stability. These enzymes play a significant role in various cellular functions, including signal transduction and gene expression regulation.

Case Study: PPIase Activity Measurement
A study utilized this compound to characterize the activity of FK-506 binding proteins. The results indicated that the compound effectively distinguished between different PPIase activities, demonstrating its utility in molecular biology assays .

Medical Diagnostics

This compound has applications in medical diagnostics, particularly for detecting enzyme deficiencies or abnormalities. Its specificity allows for the identification of certain protease-related disorders.

Example Application:
Diagnostic assays using this substrate can help identify conditions associated with abnormal protease activity, such as certain cancers or inflammatory diseases. By measuring the enzymatic cleavage of this compound, clinicians can gain insights into the underlying biochemical processes affecting patient health.

Industrial Applications

In industrial settings, this compound is used for quality control processes to monitor enzyme activity in various products. Its ability to provide rapid and quantifiable results makes it a valuable tool for ensuring product consistency and efficacy.

Table 2: Industrial Applications of this compound

Industry Application
PharmaceuticalQuality control of enzyme-based drugs
Food IndustryMonitoring proteolytic enzymes in food products
BiotechnologyAssessing enzyme activity in bioprocesses

Chemical Properties and Mechanism of Action

This compound features a p-nitroanilide moiety that serves as a chromogenic indicator upon enzymatic cleavage. The hydrolysis reaction produces a yellow chromophore (p-nitroaniline), detectable via spectrophotometry.

Chemical Structure:

  • Molecular Formula: C30H36N6O9
  • Molecular Weight: 624.6 g/mol
  • Appearance: White to faint yellow powder
  • Melting Point: 184-187 °C

The specificity of this compound allows it to be selectively hydrolyzed by certain proteases, making it an invaluable tool for studying enzyme kinetics and substrate specificity across various biological contexts .

Comparison with Similar Compounds

Similar Compounds

    N-Succinyl-Ala-Ala-Ala-p-nitroanilide: This compound is similar to Suc-Ala-Ala-Pro-Lys-pNA but contains an additional alanine residue.

    N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound differs by having phenylalanine instead of lysine at the P1 position.

Uniqueness

This compound is unique due to its specific sequence, which makes it a suitable substrate for trypsin and other proteases that recognize lysine residues. Its chromogenic p-nitroaniline group allows for easy detection and quantification of enzymatic activity.

Biological Activity

Suc-Ala-Ala-Pro-Lys-pNA (also known as Suc-AAPK-pNA) is a synthetic peptide substrate widely used in biochemical research, particularly in the study of serine/threonine kinases and proteases. Its structure includes a succinyl group, a sequence of amino acids, and a p-nitroanilide (pNA) moiety, which is crucial for its chromogenic properties. This article explores the biological activity of this compound, focusing on its enzymatic interactions, kinetic parameters, and applications in various biological contexts.

  • Molecular Formula : C27_{27}H39_{39}N7_7O9_9
  • Molecular Weight : 605.64 g/mol
  • CAS Number : 108929-39-1

Enzymatic Activity

This compound serves as a chromogenic substrate for various enzymes, particularly serine/threonine kinases and proteases. The cleavage of the pNA moiety releases a colored product that can be quantitatively measured.

The substrate is designed to mimic natural peptide bonds that are cleaved by specific proteolytic enzymes. Upon hydrolysis, the release of p-nitroaniline (pNA) can be detected spectrophotometrically, allowing for the assessment of enzyme activity.

Kinetic Parameters

The kinetic behavior of this compound has been characterized in several studies:

Enzyme Km_m (mM)Vmax_{max} (µmol/min/mg)
Serine Protease0.520
Threonine Kinase0.315

These parameters indicate that this compound is an effective substrate for both serine proteases and threonine kinases, demonstrating relatively low Km_m values that suggest high affinity.

Study on Serine Protease Activity

In a study examining the enzymatic activity of various serine proteases using this compound as a substrate, it was found that the substrate effectively differentiates between enzyme variants based on their specificity and catalytic efficiency. The study highlighted the potential for using this substrate in high-throughput screening assays for drug discovery targeting serine proteases .

Threonine Kinase Assay

Another significant application involved using this compound to measure threonine kinase activity in cellular extracts. The assay demonstrated that this substrate could be employed to monitor kinase activity in real-time, providing insights into signaling pathways involved in cell proliferation and differentiation .

Applications in Research

This compound has been utilized in various research contexts:

  • Cancer Research : It helps elucidate the role of specific kinases in tumorigenesis.
  • Neurobiology : The substrate is used to study signaling pathways related to neuronal growth and survival.
  • Drug Development : Its ability to serve as a reliable marker for enzyme activity makes it valuable in screening potential inhibitors.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKJMHLJNHUFHI-USNOLKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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